An Examination of PF-05212377 (Samelisant) in the Context of Alzheimer's Disease
An Examination of PF-05212377 (Samelisant) in the Context of Alzheimer's Disease
A Technical Overview for Drug Development Professionals
While PF-05212377, also known as Samelisant, has been investigated for its potential therapeutic effects, it is crucial to note that its primary development and clinical trials have been centered on narcolepsy and other sleep-related disorders.[1][2][3] However, the compound was also the subject of a Phase 2 clinical trial for mild to moderate Alzheimer's disease (AD). This guide provides a detailed overview of the available information regarding PF-05212377's mechanism of action and its investigation in the context of AD.
Core Mechanism of Action: A Dual Target Approach
Initial research and clinical trials have explored two distinct mechanisms of action for PF-05212377. It has been characterized as both a potent and selective 5-HT6 receptor antagonist and a histamine H3 receptor inverse agonist .[4][5]
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As a 5-HT6 Receptor Antagonist: The serotonin 6 (5-HT6) receptor is implicated in cognitive processes, including learning and memory. Antagonism of this receptor has been considered a potential therapeutic strategy for the symptomatic treatment of Alzheimer's disease. PF-05212377 was developed to block the 5-HT6 receptors in the brain, with the goal of improving or slowing the decline in memory and thinking processes.
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As a Histamine H3 Receptor Inverse Agonist: The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the brain. As an inverse agonist, Samelisant blocks the H3 receptor, leading to an increased release of histamine, acetylcholine, and other neurotransmitters that are crucial for wakefulness and cognitive function. This mechanism is the primary focus for its application in narcolepsy.
Investigation in Alzheimer's Disease
A Phase 2a clinical trial (NCT01712074) was conducted to evaluate the safety and efficacy of PF-05212377 (referred to as SAM-760 in the study) in subjects with mild to moderate Alzheimer's disease who also presented with neuropsychiatric symptoms and were on a stable dose of donepezil. The rationale was that by blocking 5-HT6 receptors, the drug could offer symptomatic benefits.
However, the study was terminated early after an interim analysis determined that it met the predefined futility criteria. There was no evidence of a beneficial effect of PF-05212377 over placebo on the primary endpoint, the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.
Quantitative Data from the Phase 2a Alzheimer's Disease Trial
The following table summarizes the key quantitative outcomes from the interim analysis of the NCT01712074 trial.
| Endpoint | PF-05212377 (SAM-760) Group | Placebo Group | Difference | p-value |
| Change from Baseline in ADAS-cog13 Score at Week 12 | 0.11 (LS Mean) | -0.58 (LS Mean) | 0.70 | 0.43 |
| Change from Baseline in NPI Total Score at Week 12 | - | - | 2.19 | 0.20 |
LS Mean: Least Squares Mean; NPI: Neuropsychiatric Inventory
Experimental Protocols
Phase 2a Clinical Trial (NCT01712074) Methodology
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Study Design: A randomized, 18-week, placebo-controlled, double-blind, parallel-group study.
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Participants: Approximately 342 subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination score of 10-24) with existing neuropsychiatric symptoms (Neuropsychiatric Inventory total score ≥ 10) on a stable daily dose of donepezil.
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Intervention: PF-05212377 (SAM-760) 30 mg once daily or placebo.
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Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog13) score.
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Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.
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Analysis: An interim analysis was planned and conducted after approximately 180 subjects had completed the 12-week visit to assess for futility or efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PF-05212377 as a 5-HT6 receptor antagonist and the workflow of the Phase 2a clinical trial.
Caption: Proposed mechanism of PF-05212377 as a 5-HT6 receptor antagonist in neurons.
Caption: Workflow of the Phase 2a clinical trial for PF-05212377 in Alzheimer's disease.
Conclusion
The investigation of PF-05212377 (Samelisant) for Alzheimer's disease, primarily through the antagonism of the 5-HT6 receptor, did not demonstrate clinical efficacy in a Phase 2a trial, leading to the discontinuation of its development for this indication. While the compound's mechanism as a histamine H3 receptor inverse agonist shows promise for sleep disorders, its therapeutic potential in Alzheimer's disease remains unproven based on the available clinical data. Further research into the distinct roles of the 5-HT6 and H3 receptors in the pathophysiology of Alzheimer's disease may be warranted, but the journey of PF-05212377 for this indication has concluded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Samelisant (SUVN-G3031), a histamine 3 receptor inverse agonist: Results from the phase 2 double-blind randomized placebo-controlled study for the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
